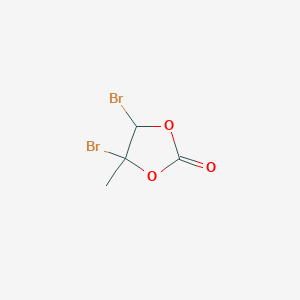
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H4Br2O3 It is a derivative of 1,3-dioxolan-2-one, where two bromine atoms and one methyl group are substituted at the 4 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one can be synthesized through the bromination of 4-methyl-1,3-dioxolan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include the corresponding reduced compounds with hydrogen atoms replacing the bromine atoms.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,5-dibromo-4-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets through its bromine atoms and dioxolanone ring. The bromine atoms can participate in electrophilic substitution reactions, while the dioxolanone ring can undergo ring-opening reactions under specific conditions . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: Lacks the bromine atoms and has different reactivity and applications.
4,5-Dimethyl-1,3-dioxolan-2-one: Substituted with methyl groups instead of bromine atoms, leading to different chemical properties.
4-Bromo-4-methyl-1,3-dioxolan-2-one:
Uniqueness
4,5-Dibromo-4-methyl-1,3-dioxolan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This compound’s ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
827300-12-9 |
|---|---|
Formule moléculaire |
C4H4Br2O3 |
Poids moléculaire |
259.88 g/mol |
Nom IUPAC |
4,5-dibromo-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4Br2O3/c1-4(6)2(5)8-3(7)9-4/h2H,1H3 |
Clé InChI |
XPJCFQSEUUTQNT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)O1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


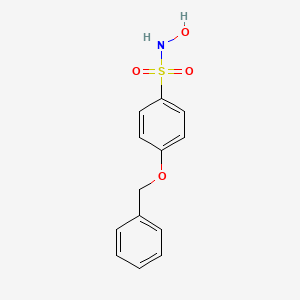
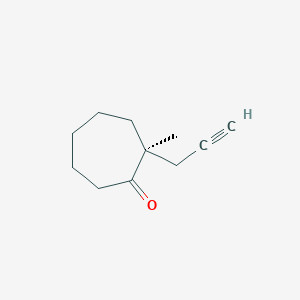
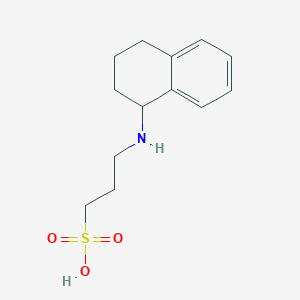
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
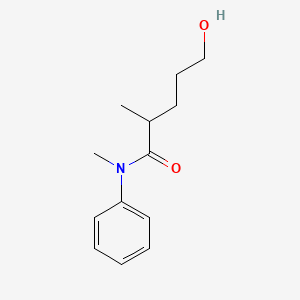

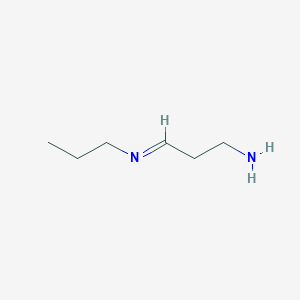
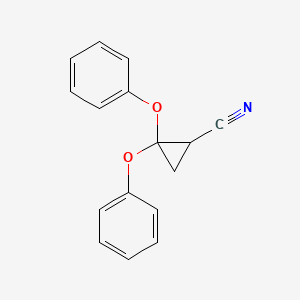
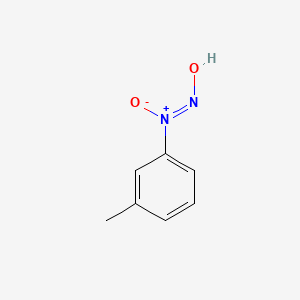
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
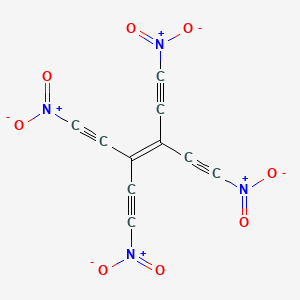
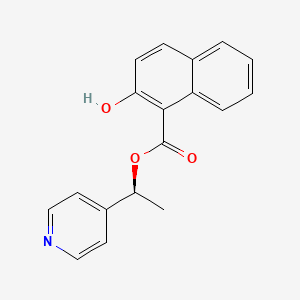
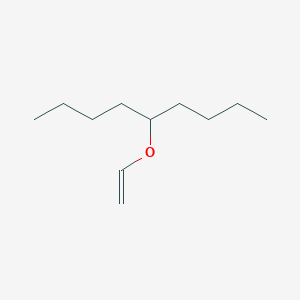
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
